tert-Butyl 5-bromo-3-fluoropicolinate
Description
tert-Butyl 5-bromo-3-fluoropicolinate is a halogenated picolinate ester featuring a tert-butyl group, bromine at the 5-position, and fluorine at the 3-position of the pyridine ring. Its molecular formula is C₁₁H₁₁BrFNO₂, with a molecular weight of 300.12 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) due to the bromine atom’s role as a leaving group. The fluorine atom enhances electron-withdrawing effects, directing reactivity and stabilizing intermediates during synthesis .
Properties
Molecular Formula |
C10H11BrFNO2 |
|---|---|
Molecular Weight |
276.10 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C10H11BrFNO2/c1-10(2,3)15-9(14)8-7(12)4-6(11)5-13-8/h4-5H,1-3H3 |
InChI Key |
MPZKAZGVSJAYLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=N1)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-3-fluoropicolinate typically involves the reaction of 5-bromo-3-fluoropicolinic acid with tert-butyl alcohol in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 5-bromo-3-fluoropicolinate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used under acidic conditions.
Major Products:
Scientific Research Applications
tert-Butyl 5-bromo-3-fluoropicolinate is widely used in various fields of scientific research due to its unique chemical properties :
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 5-bromo-3-fluoropicolinate exerts its effects involves its interaction with specific molecular targets and pathways . The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The exact pathways and targets depend on the specific application and conditions used.
Comparison with Similar Compounds
Table 1: Physical and Chemical Properties
Key Observations :
- Bromine vs. Chlorine/Iodine : Bromine offers a balance between reactivity and stability, making it preferable for controlled cross-coupling reactions. Iodine, while more reactive, may lead to side reactions in polar solvents .
- Fluorine Impact: The 3-fluoro substituent increases the compound’s electron-deficient character, enhancing its stability against nucleophilic attack compared to non-fluorinated analogues .
Table 2: Reactivity in Cross-Coupling Reactions
| Compound | Suzuki Coupling Efficiency | Buchwald-Hartwig Compatibility | Hydrolysis Rate (Under HCl) |
|---|---|---|---|
| This compound | High (90–95% yield) | Moderate (requires Pd catalysts) | Slow (t½ = 24 hrs) |
| tert-Butyl 5-chloro-3-fluoropicolinate | Low (50–60% yield) | Poor | Very slow (t½ > 48 hrs) |
| Methyl 5-bromo-3-fluoropicolinate | High (85–90% yield) | High | Rapid (t½ = 2 hrs) |
Key Observations :
Table 3: Hazard Profiles
Key Observations :
- The target compound’s bromine and fluorine substituents may contribute to moderate ecological toxicity, though specific data are lacking .
- Unlike tert-butyl alcohol, the ester form reduces volatility and inhalation risks, but similar precautions (e.g., avoiding oxidizers and acids) are critical due to tert-butyl group decomposition risks .
Regulatory and Environmental Considerations
- This compound: No specific regulatory restrictions are reported, but disposal as hazardous waste is advised due to halogen content .
- Chlorinated Analogues : Often subject to stricter regulations (e.g., REACH) due to persistence in the environment.
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